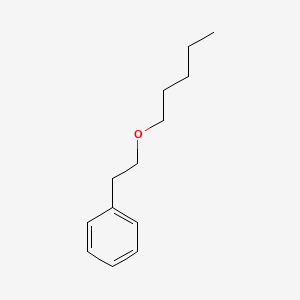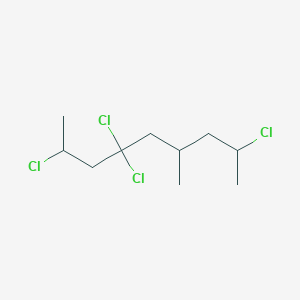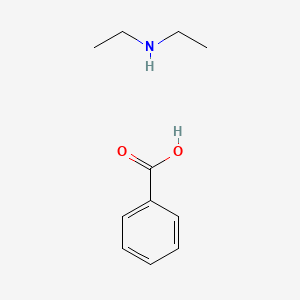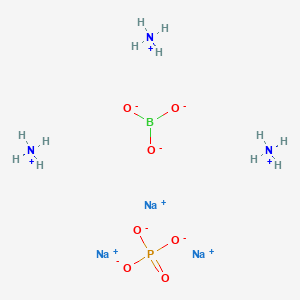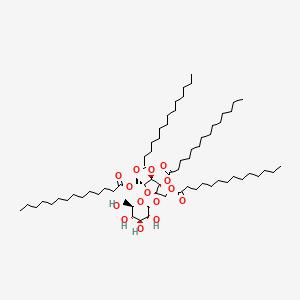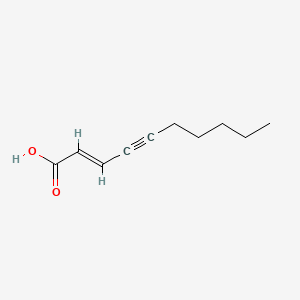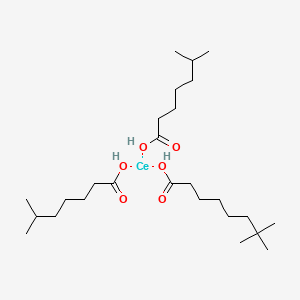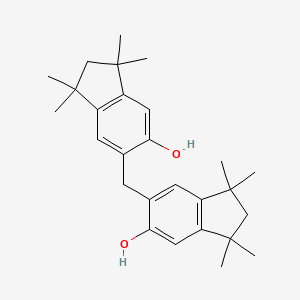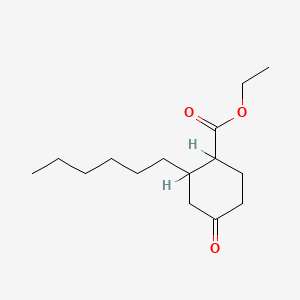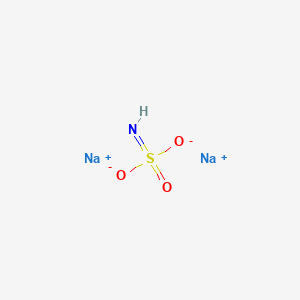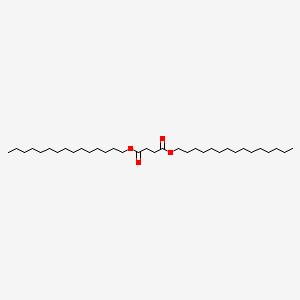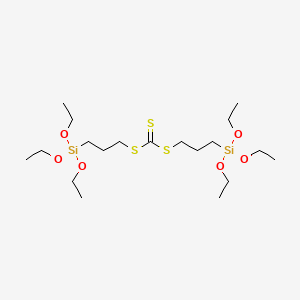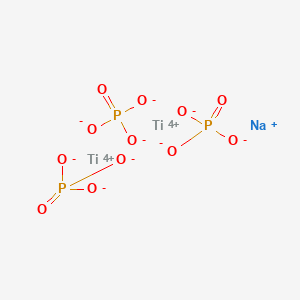
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound features a dodecyl chain attached to a phenoxy group, which is further connected to a 1,3-dioxobutyl moiety. This combination of functional groups makes it an interesting subject for study in fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate typically involves a multi-step process. One common method starts with the reaction of dodecyl alcohol with 4-hydroxybenzaldehyde to form dodecyl 4-hydroxybenzoate. This intermediate is then reacted with succinic anhydride to introduce the 1,3-dioxobutyl group, resulting in the formation of this compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like phosphoric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxobutyl group to hydroxyl groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecyl 4-carboxyphenoxyacetate, while reduction could produce dodecyl (4-hydroxybutyl)phenoxyacetate .
Scientific Research Applications
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The dioxobutyl moiety may participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Dodecyl (4-hydroxyphenoxy)acetate
- Dodecyl (4-methoxyphenoxy)acetate
- Dodecyl (4-nitrophenoxy)acetate
Uniqueness
Compared to similar compounds, Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate stands out due to its unique combination of functional groups. The presence of the dioxobutyl moiety provides additional reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
93777-21-0 |
|---|---|
Molecular Formula |
C24H36O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
dodecyl 2-[4-(3-oxobutanoyl)phenoxy]acetate |
InChI |
InChI=1S/C24H36O5/c1-3-4-5-6-7-8-9-10-11-12-17-28-24(27)19-29-22-15-13-21(14-16-22)23(26)18-20(2)25/h13-16H,3-12,17-19H2,1-2H3 |
InChI Key |
AKATWDMRLRLIRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)COC1=CC=C(C=C1)C(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


